molecular formula C7H6FNO3 B1397160 4-Fluoro-2-methyl-6-nitrophenol CAS No. 1588441-30-8

4-Fluoro-2-methyl-6-nitrophenol

Cat. No. B1397160
M. Wt: 171.13 g/mol
InChI Key: YSSPDRCAPPNOIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-methyl-6-nitrophenol is a chemical compound with the molecular weight of 171.13 . Its IUPAC name is 4-fluoro-2-methyl-6-nitrophenol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-Fluoro-2-nitrophenol is formed during iron (III) nitrate nonahydrate activated by tungstophosphoric acid cesium salt catalyzed nitration of 4-fluorophenol .


Molecular Structure Analysis

The InChI code for 4-Fluoro-2-methyl-6-nitrophenol is 1S/C7H6FNO3/c1-4-2-5(8)3-6(7(4)10)9(11)12/h2-3,10H,1H3 . This compound contains a total of 18 bonds, including 12 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), and 1 aromatic hydroxyl .

Scientific Research Applications

Application 1: Use in Medicinal Chemistry

  • Specific Scientific Field: Medicinal Chemistry
  • Summary of the Application: 4-Nitrophenyl activated esters, which can be derived from 4-Fluoro-2-methyl-6-nitrophenol, are used for indirect radiofluorination of biomolecules . This process is crucial in the development of radiopharmaceuticals for Positron Emission Tomography (PET), a molecular imaging technique that has a significant impact on personalized healthcare .
  • Methods of Application or Experimental Procedures: The preparation of 18F-labelled peptides, which are sensitive biomolecules, is typically done indirectly using a pre-labelled synthon (prosthetic groups). This is because these biomolecules cannot tolerate the harsh radiofluorination conditions and are often thought to be inert to direct radiofluorination . The use of 4-nitrophenyl (PNP) activated esters to rapidly prepare 18F-labelled acylation synthons in one step is described in the research .
  • Results or Outcomes: The study demonstrated the superiority of PNP esters under direct radiofluorination conditions with favorable acylation kinetics .

Application 2: Preparation of Certain Compounds

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: 4-Fluoro-2-nitrophenol may be used in the preparation of 5-fluoro-2-methoxyaniline and 5-fluoro-2-hydroxyaniline .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for the preparation of these compounds are not provided in the source .
  • Results or Outcomes: The outcomes of these preparations are the compounds 5-fluoro-2-methoxyaniline and 5-fluoro-2-hydroxyaniline .

properties

IUPAC Name

4-fluoro-2-methyl-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-4-2-5(8)3-6(7(4)10)9(11)12/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSPDRCAPPNOIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501304399
Record name 4-Fluoro-2-methyl-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-methyl-6-nitrophenol

CAS RN

1588441-30-8
Record name 4-Fluoro-2-methyl-6-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1588441-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-methyl-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-3-methyl-2-hydroxy-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-methyl-6-nitrophenol
Reactant of Route 2
Reactant of Route 2
4-Fluoro-2-methyl-6-nitrophenol
Reactant of Route 3
Reactant of Route 3
4-Fluoro-2-methyl-6-nitrophenol
Reactant of Route 4
4-Fluoro-2-methyl-6-nitrophenol
Reactant of Route 5
Reactant of Route 5
4-Fluoro-2-methyl-6-nitrophenol
Reactant of Route 6
4-Fluoro-2-methyl-6-nitrophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.